Synthetic Intermediacy vs. Active Pharmacological Agent: Functional Role Distinction of Gabazine Ethyl Ester
Gabazine Ethyl Ester is unequivocally defined as an intermediate for the synthesis of the drug Gabazine, and not as the final active pharmacological antagonist itself . This distinguishes it functionally from Gabazine (SR-95531, free acid or HBr salt), which is the active GABA_A receptor antagonist with a measured IC50 of ~0.2-0.44 μM for inhibiting GABA-evoked currents [1]. Procurement decisions must therefore differentiate between the intermediate (used for in-house synthesis) and the active tool compound (used for direct pharmacological assays).
| Evidence Dimension | Functional role in research workflow |
|---|---|
| Target Compound Data | Gabazine Ethyl Ester: Synthetic intermediate; no reported direct GABA_A receptor antagonist activity |
| Comparator Or Baseline | Gabazine (SR-95531): Active competitive GABA_A receptor antagonist; IC50 = ~0.2-0.44 μM |
| Quantified Difference | Functional dichotomy: intermediate vs. active pharmacological tool |
| Conditions | Defined by synthetic route and pharmacological assay context |
Why This Matters
This distinction is critical for procurement: laboratories synthesizing Gabazine in-house require the ethyl ester intermediate, whereas electrophysiology or binding assay groups require the active SR-95531 compound.
- [1] Alomone Labs. Gabazine (SR-95531) Product Activity Data: IC50 = 0.44 μM for inhibition of GABA-evoked currents. View Source
